molecular formula C10H7ClOS B13922704 1-(5-Chlorobenzo[b]thien-2-yl)ethanone CAS No. 13771-99-8

1-(5-Chlorobenzo[b]thien-2-yl)ethanone

Cat. No.: B13922704
CAS No.: 13771-99-8
M. Wt: 210.68 g/mol
InChI Key: MSTSKWLOJUPTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chlorobenzo[b]thien-2-yl)ethanone is a chemical compound with the molecular formula C10H7ClOS. It is a derivative of benzo[b]thiophene, characterized by the presence of a chlorine atom at the 5-position and an ethanone group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorobenzo[b]thien-2-yl)ethanone typically involves the acylation of 5-chlorobenzo[b]thiophene. One common method is the Friedel-Crafts acylation, where 5-chlorobenzo[b]thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chlorobenzo[b]thien-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Chlorobenzo[b]thien-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chlorobenzo[b]thien-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or activating biological pathways. For example, its potential antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes .

Comparison with Similar Compounds

  • 1-(3-Chlorobenzo[b]thien-2-yl)ethanone
  • 1-(6-Bromo-3-chlorobenzo[b]thien-2-yl)ethanone
  • 1-(3,6-Dichlorobenzo[b]thien-2-yl)ethanone

Comparison: 1-(5-Chlorobenzo[b]thien-2-yl)ethanone is unique due to the specific positioning of the chlorine atom and the ethanone group, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications .

Properties

CAS No.

13771-99-8

Molecular Formula

C10H7ClOS

Molecular Weight

210.68 g/mol

IUPAC Name

1-(5-chloro-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C10H7ClOS/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3

InChI Key

MSTSKWLOJUPTEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.